

Spectral Profile of 4-Acetoxy-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetoxy-3-methoxybenzoic acid

Cat. No.: B084668

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **4-Acetoxy-3-methoxybenzoic acid**, a compound of interest in various research and development sectors. The document, tailored for researchers, scientists, and drug development professionals, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

4-Acetoxy-3-methoxybenzoic acid ($C_{10}H_{10}O_5$, Molar Mass: 210.18 g/mol) is a derivative of vanillic acid. The accurate interpretation of its spectral data is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its key spectral features, predicted and experimental, alongside detailed experimental protocols.

Spectral Data Summary

The following tables summarize the key spectral data for **4-Acetoxy-3-methoxybenzoic acid**.

Table 1: 1H NMR Spectral Data (Predicted)

Proton	Chemical Shift (δ) ppm (Predicted)	Multiplicity
-COOH	~11-13	Singlet (broad)
Ar-H	~7.5 - 7.8	Multiplet
Ar-H	~7.0 - 7.2	Multiplet
-OCH ₃	~3.9	Singlet
-OCOCH ₃	~2.3	Singlet

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon	Chemical Shift (δ) ppm (Predicted)
C=O (acid)	~170
C=O (ester)	~168
C-O (aromatic)	~151
C-O (aromatic)	~143
C (aromatic)	~125
C (aromatic)	~123
C (aromatic)	~115
C (aromatic)	~112
-OCH ₃	~56
-OCOCH ₃	~21

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1760	Strong	C=O stretch (Ester)
~1690	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1500	Medium	C=C stretch (Aromatic)
~1200	Strong	C-O stretch (Ester and Ether)

Note: Data is interpreted from the NIST gas-phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z	Proposed Fragment
210	[M] ⁺ (Molecular Ion)
168	[M - CH ₂ CO] ⁺
151	[M - COOH - CH ₃] ⁺
123	[M - COOH - OCH ₃] ⁺

Note: Predicted fragmentation patterns are based on typical behavior of aromatic carboxylic acids.

Experimental Protocols

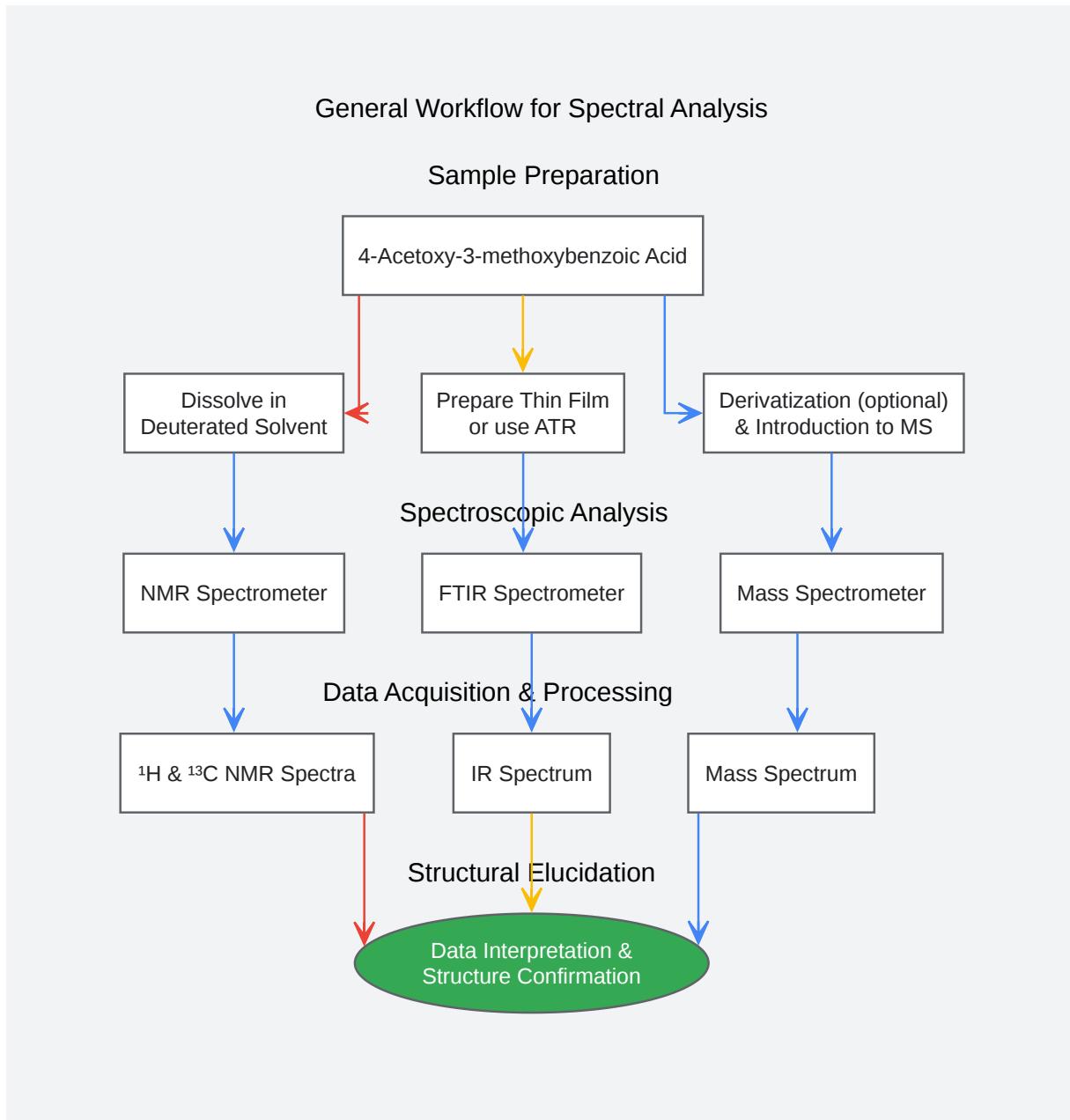
Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Acetoxy-3-methoxybenzoic acid** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[\[1\]](#) Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing

(0.00 ppm).[1][2][3] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Data processing involves Fourier transformation, phasing, and baseline correction.[1]

Infrared (IR) Spectroscopy


For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[4] A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6][7] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often after separation by gas chromatography (GC-MS). For less volatile compounds like carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility.[8] The molecule is ionized (typically at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). [9] The fragmentation pattern provides a molecular fingerprint.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. amherst.edu [amherst.edu]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectral Profile of 4-Acetoxy-3-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084668#spectral-data-for-4-acetoxy-3-methoxybenzoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com